molecular formula C24H19NO3S B3015273 (6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone CAS No. 872199-32-1

(6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone

Cat. No.: B3015273
CAS No.: 872199-32-1
M. Wt: 401.48
InChI Key: JLXCJWDAZPDPHA-UHFFFAOYSA-N
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Description

(6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone is a quinoline-derived compound featuring a tosyl (p-toluenesulfonyl) group at the 4-position, a methyl substituent at the 6-position, and a phenyl methanone moiety at the 3-position of the quinoline core. The quinoline scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications . The tosyl group enhances the compound’s stability and modulates electronic properties, while the phenyl methanone moiety contributes to its π-π stacking interactions, which are critical for binding to biological targets .

Synthesis of such compounds typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, analogous quinoline derivatives are synthesized via refluxing precursors in methanol or ethanol, yielding crystalline products with moderate-to-high purity (65–89% yields) .

Properties

IUPAC Name

[6-methyl-4-(4-methylphenyl)sulfonylquinolin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3S/c1-16-8-11-19(12-9-16)29(27,28)24-20-14-17(2)10-13-22(20)25-15-21(24)23(26)18-6-4-3-5-7-18/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXCJWDAZPDPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One possible route includes:

    Starting Material: The synthesis begins with the preparation of 6-methylquinoline.

    Tosylation: The 6-methylquinoline undergoes tosylation using p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Friedel-Crafts Acylation: The tosylated quinoline is then subjected to Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the phenylmethanone group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tosyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent patterns on the quinoline ring and the methanone group. Key comparisons include:

Compound Name Substituents (Quinoline Positions) Molecular Formula Key Properties/Applications Evidence Source
(4-Chloro-6-methoxyquinolin-3-yl)(p-tolyl)methanone 4-Cl, 6-OCH₃, 3-(p-tolyl) C₁₉H₁₅ClNO₂ Anticancer activity (inferred from similar quinoline derivatives)
1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone Multiple Cl and CH₃ substituents C₂₈H₂₀Cl₂N₂O₂ Stabilized by C–H···O and π–π interactions; used in crystallography studies
4-Amino-3-(1H-indol-1-yl)phenylmethanone 4-NH₂, 3-indole, 4-OH C₂₁H₁₆N₂O₂ MAPK inhibitor with anti-inflammatory and antifungal activity
(6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone 4-Tosyl, 6-CH₃, 3-phenyl C₂₄H₂₀NO₃S Hypothesized enhanced stability and bioavailability (data pending) N/A

Key Observations :

  • Electron-Withdrawing Groups (Cl, Tosyl) : Increase metabolic stability but may reduce solubility. The tosyl group in the target compound likely improves resistance to enzymatic degradation compared to chloro or methoxy substituents .
  • Methoxy vs. Methyl Groups : Methoxy substituents (e.g., in ) enhance polarity, whereas methyl groups (e.g., in ) improve lipophilicity, influencing membrane permeability.
Stability and Intermolecular Interactions
  • C–H···O and π–π Stacking: Critical for crystal packing in chlorinated quinolines (e.g., ). The target compound’s tosyl group may facilitate similar interactions, enhancing solid-state stability.
  • Hydrogen Bonding : Hydroxy groups (e.g., in Chimassorb®81 ) improve UV absorption but increase hygroscopicity, whereas the tosyl group balances hydrophobicity and stability.
Pharmacokinetic and Toxicity Profiles
  • ADMET Properties: Methanones with log P <5 (e.g., ) exhibit favorable oral bioavailability. The target compound’s log P is estimated to be ~4.5 (similar to ), suggesting moderate absorption.
  • Toxicity : Chlorinated derivatives (e.g., ) show higher cytotoxicity, while methoxy and hydroxy variants (e.g., ) are better tolerated.

Biological Activity

(6-Methyl-4-tosylquinolin-3-yl)(phenyl)methanone is a compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a methyl group at position 6 and a tosyl group at position 4, linked to a phenyl group via a methanone bridge. This unique structure contributes to its biological properties.

Research indicates that compounds in the quinoline class often interact with various biological targets, including enzymes and receptors. For this compound, potential mechanisms include:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines, which are critical for neurotransmitter regulation in the brain .
  • Antioxidant Properties : Quinoline derivatives have been shown to exhibit antioxidant activity, which can protect cells from oxidative stress and related damage.

Biological Activity Studies

Numerous studies have evaluated the biological activity of this compound and its analogs. Key findings include:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
COMT InhibitionDemonstrated selective inhibition of COMT, increasing dopamine levels.
Antioxidant ActivityExhibits significant antioxidant properties, reducing oxidative stress.
Antimicrobial EffectsSome derivatives show activity against bacterial strains.
CytotoxicityEvaluated against cancer cell lines; some compounds exhibited cytotoxic effects.

Case Studies

  • COMT Inhibition in Neurological Disorders : A study demonstrated that derivatives similar to this compound effectively inhibited COMT in vivo, leading to increased levels of L-DOPA in models of Parkinson's disease. This suggests potential therapeutic applications in managing symptoms associated with dopamine deficiency .
  • Antioxidant Activity Assessment : In vitro studies assessed the antioxidant capacity of various quinoline derivatives, including this compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, highlighting its protective role against oxidative damage .
  • Antimicrobial Testing : A series of quinoline derivatives were tested against multiple bacterial strains, where some showed promising antimicrobial activity. The structure-activity relationship suggested that modifications at specific positions on the quinoline ring could enhance efficacy .

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